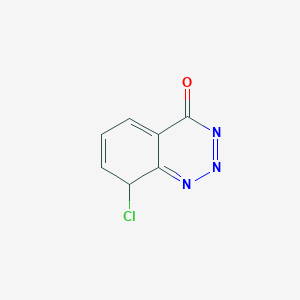

8-chloro-8H-1,2,3-benzotriazin-4-one

Description

Significance of the Benzotriazinone Core in Contemporary Organic Chemistry

The 1,2,3-benzotriazin-4-one moiety is a structurally significant heterocyclic scaffold that holds a prominent place in modern organic chemistry. researchgate.netresearchgate.net Its importance stems from its versatile nature, serving as a key building block in the synthesis of a wide array of more complex molecules, including various azaheterocycles. researchgate.netnih.gov The benzotriazinone core is frequently employed in the creation of compounds with notable applications in pharmaceuticals and industrial chemicals, such as dyes and recording materials. researchgate.netnih.gov

In synthetic chemistry, benzotriazinones are valued as precursors for metal-catalyzed denitrogenative transformations. These reactions provide an atom-economical, single-step pathway to other valuable heterocyclic systems like isoquinolinones and phenanthridinones. researchgate.netrsc.org The reactivity of the benzotriazinone ring system allows for its conversion into ortho-arylated benzamides and other functionalized structures, making it a powerful tool for synthetic chemists. nih.gov Furthermore, the development of milder and more environmentally friendly synthetic routes to the benzotriazinone core itself, moving away from harsh acidic conditions and nitrite (B80452) reagents, continues to be an active area of research. nih.govnih.gov Recent advancements include photochemical cyclization methods that offer high yields and scalability, highlighting the ongoing efforts to refine the synthesis of this valuable heterocycle. nih.gov

The benzotriazinone scaffold has been identified in derivatives exhibiting a range of biological activities. nih.gov This has made it an attractive core for the development of new therapeutic agents. nih.gov For instance, certain benzotriazinone derivatives have been investigated for their potential as antidepressants and anesthetics. nih.gov This dual role as a versatile synthetic intermediate and a core component of bioactive molecules underscores the significance of the benzotriazinone scaffold in contemporary chemical research. nih.govacs.org

Overview of 8-Chloro-8H-1,2,3-Benzotriazin-4-one within the Context of Heterocyclic Research

The specific compound, this compound, is a derivative of the parent 1,2,3-benzotriazin-4(3H)-one structure. While detailed research findings exclusively on the 8-chloro variant are not extensively documented in publicly available literature, its chemical nature and reactivity can be inferred from the well-studied parent compound and other halogenated analogues, such as 6,8-dichloro-1,2,3-benzotriazine-4(3H)-one. nist.gov The presence of a chlorine atom at the 8-position on the aromatic ring is expected to influence the electronic properties, solubility, and reactivity of the molecule compared to the unsubstituted benzotriazinone.

The parent compound, 1,2,3-benzotriazin-4(3H)-one, is a tan or off-white crystalline powder. nih.govguidechem.comchemicalbook.com It is soluble in alkaline solutions and various organic solvents. nih.govchemicalbook.com The core structure is utilized as a reagent in organic synthesis, for instance, in the preparation of derivatives that act as ligands for serotonin (B10506) receptors. chemicalbook.com The fundamental properties of the parent 1,2,3-benzotriazin-4(3H)-one provide a baseline for understanding its chlorinated derivatives.

Table 1: Physicochemical Properties of 1,2,3-Benzotriazin-4(3H)-one (Parent Compound)

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₇H₅N₃O | nih.govsigmaaldrich.com |

| Molecular Weight | 147.13 g/mol | nih.govsigmaaldrich.com |

| Appearance | Tan or off-white powder | nih.govchemicalbook.com |

| Melting Point | 210-218 °C (decomposes) | nih.govsigmaaldrich.com |

| Solubility | Soluble in alkaline solutions and organic bases | nih.govchemicalbook.com |

| pKa | 8.19 | nih.gov |

| LogP | 0.83 | nih.gov |

This data pertains to the unsubstituted parent compound, 1,2,3-benzotriazin-4(3H)-one, and serves as a reference point for the 8-chloro derivative.

Academic Research Focus and Current Gaps in the Understanding of this compound Systems

Academic research involving the 1,2,3-benzotriazin-4-one scaffold is rich and varied, focusing primarily on the development of novel synthetic methodologies and its application as a synthetic precursor. researchgate.net A significant area of investigation is the creation of milder and more efficient synthetic protocols to access the benzotriazinone ring system. nih.gov Traditional methods often rely on the diazotization of 2-aminobenzamides with sodium nitrite and strong acids, which presents challenges regarding safety and environmental impact. nih.govnih.gov Consequently, modern research has explored alternatives such as using polymer-supported reagents, tert-butyl nitrite, or innovative photochemical cyclizations of aryl triazine precursors. nih.govacs.org

Another major research thrust is the use of benzotriazinones as synthons for other heterocyclic structures through denitrogenation reactions. researchgate.net Palladium-catalyzed reactions, for example, have been developed to convert benzotriazinones into isoquinolinones through a process of denitrogenation and vinylation. rsc.org These transformations are valuable for their ability to edit the molecular skeleton and build complex structures efficiently. rsc.org

Despite the broad interest in the benzotriazinone scaffold, there is a discernible gap in the scientific literature concerning specific substituted derivatives, including this compound. While general synthetic methods for substituted benzotriazinones exist, detailed studies on the synthesis, characterization, and reactivity of the 8-chloro isomer are sparse. The influence of the chloro-substituent at the 8-position on the stability, reactivity in denitrogenation reactions, and potential biological activity remains an underexplored area. This lack of specific data represents a significant knowledge gap and an opportunity for future research to expand the chemical space and potential applications of this important heterocyclic family.

Table 2: Selected Synthetic Routes to the 1,2,3-Benzotriazin-4(3H)-one Scaffold

| Starting Material(s) | Reagents/Conditions | Key Features | Source(s) |

|---|---|---|---|

| 2-Aminobenzamide (B116534) | NaNO₂, strong acid (e.g., HCl) | Traditional, widely used method; harsh conditions. | nih.govnih.gov |

| DNA-conjugated anthranilamides | tert-Butyl nitrite | DNA-compatible synthesis for chemical libraries. | acs.org |

| Acyclic aryl triazine precursors | Violet light (420 nm), continuous flow reactor | Photochemical cyclization, catalyst-free, green method. | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H4ClN3O |

|---|---|

Molecular Weight |

181.58 g/mol |

IUPAC Name |

8-chloro-8H-1,2,3-benzotriazin-4-one |

InChI |

InChI=1S/C7H4ClN3O/c8-5-3-1-2-4-6(5)9-11-10-7(4)12/h1-3,5H |

InChI Key |

KIUYGBZKAUJGRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(C2=NN=NC(=O)C2=C1)Cl |

Origin of Product |

United States |

Elucidation of Chemical Transformations and Reactivity of 8 Chloro 8h 1,2,3 Benzotriazin 4 One Systems

Denitrogenative Reactions and Their Underlying Mechanismsdoi.orgnih.gov

The 1,2,3-benzotriazin-4-one scaffold is a key precursor in a variety of denitrogenative organic transformations. doi.org These reactions are characterized by the loss of a stable dinitrogen molecule (N₂), which provides a strong thermodynamic driving force for the transformation. nih.gov This process typically generates highly reactive intermediates that can be trapped by various coupling partners, leading to the synthesis of diverse and valuable molecular architectures. doi.orgnih.gov The reactivity of the benzotriazinone system in these transformations is notably different from other triazoles, which may undergo ring-chain isomerization to form less stable diazo intermediates. doi.org The reactions can be initiated through several means, including transition metal catalysis, photochemical methods, or nucleophilic attack, leading to the formation of important N-heteroaromatic compounds. doi.orgnih.gov

Transition Metal-Catalyzed Denitrogenative Cross-Coupling Reactionsdoi.org

Transition metals, particularly nickel and palladium, play a pivotal role in facilitating the denitrogenative coupling of 1,2,3-benzotriazin-4-ones with various electrophiles. doi.orgnih.gov These catalytic systems enable the efficient construction of C-C bonds under controlled conditions.

A significant advancement in this area is the development of nickel-catalyzed cross-electrophile coupling, which allows for the ortho-arylation of the benzamide (B126) backbone. Specifically, the reaction of 1,2,3-benzotriazin-4(3H)-ones with aryl bromides, in the presence of a nickel catalyst and zinc as a reductant, yields a diverse range of ortho-arylated benzamide derivatives. nih.govresearchgate.net This transformation demonstrates good functional group tolerance. The key step in this process is the ring opening of the benzotriazinone, followed by a denitrogenative process to furnish the final products in moderate to excellent yields. nih.govresearchgate.netrsc.org

Table 1: Nickel-Catalyzed Ortho-Arylation of 1,2,3-Benzotriazin-4(3H)-ones with Aryl Bromides nih.govresearchgate.net

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromotoluene | 2-Amino-N,4'-dimethylbenzamide | 93 |

| 2 | 4-Bromoanisole | 2-Amino-4'-methoxy-N-methylbenzamide | 85 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 2-Amino-N-methyl-4'-(trifluoromethyl)benzamide | 78 |

| 4 | 1-Bromo-4-fluorobenzene | 2-Amino-4'-fluoro-N-methylbenzamide | 81 |

| 5 | 3-Bromopyridine | 2-Amino-N-methyl-[3,3'-bipyridine]-2'-carboxamide | 65 |

Cross-electrophile coupling has emerged as a powerful synthetic strategy because it allows for the union of two distinct and readily available electrophiles, circumventing the need for pre-functionalized and often sensitive organometallic reagents. nih.gov In the context of 8-chloro-8H-1,2,3-benzotriazin-4-one, the benzotriazinone itself acts as an aryl electrophile precursor.

In a typical nickel-catalyzed cycle, a low-valent Ni(0) species, generated in situ by a reductant like zinc or manganese, undergoes oxidative addition into the aryl halide (e.g., aryl bromide). nih.gov Concurrently, the benzotriazinone undergoes a ring-opening and denitrogenation process, facilitated by the nickel catalyst, to form a nickel-aryl intermediate. doi.orgnih.gov Reductive elimination from this intermediate furnishes the C-C coupled product and regenerates the active Ni(0) catalyst. nih.gov This strategy has been successfully applied to generate a library of 29 different ortho-arylated benzamide derivatives with yields ranging from 42% to 93%. nih.govrsc.org

Metal-Free Denitrogenative Transformationsdoi.org

In addition to metal-catalyzed methods, denitrogenative functionalization of 1,2,3-benzotriazin-4-ones can be achieved under metal-free conditions, often promoted by acid or light. doi.orgrsc.org These approaches offer advantages in terms of cost and potential toxicity, providing alternative pathways to valuable chemical entities.

Recent studies have highlighted the efficacy of acid-mediated, metal-free denitrogenative reactions. An efficient method involves the use of trifluoroacetic acid to promote the denitrogenative hydroxylation of 1,2,3-benzotriazin-4(3H)-ones, producing ortho-hydroxylated benzamides in good to high yields with short reaction times. nih.gov This reaction is believed to proceed through the formation of a benzene (B151609) diazonium intermediate. nih.govrsc.org

Furthermore, nucleophilic substitution reactions of 1,2,3-benzotriazin-4(3H)-ones with organo sulfonic acids have been reported under metal- and oxidant-free conditions, leading to sulfonylation. doi.org This demonstrates a versatile, metal-free approach for C-O and C-S bond formation at the ortho position.

The mechanism for these metal-free transformations is initiated by a nucleophilic attack on the benzotriazinone ring system. doi.orgresearchgate.net In acid-mediated reactions, protonation of the carbonyl oxygen likely precedes or facilitates the nucleophilic attack (e.g., by a water molecule in hydroxylation reactions or a sulfonate in sulfonylation reactions). doi.orgnih.gov This initial addition leads to the opening of the triazinone ring.

The resulting intermediate is unstable and readily undergoes the extrusion of a molecule of nitrogen (N₂). researchgate.net This loss of dinitrogen is a highly favorable process that drives the reaction forward. The extrusion of N₂ generates a reactive aryldiazonium species as a key intermediate. nih.govrsc.org This intermediate is then trapped by the nucleophile present in the reaction medium (e.g., water or a sulfonate anion) to yield the final ortho-functionalized benzamide product. This pathway represents a general and powerful strategy for the ortho-functionalization of benzamides starting from stable benzotriazinone precursors. doi.org

Denitrogenative Annulations and Transannulations for Heterocycle Formation

A key feature of 1,2,3-benzotriazin-4-ones is their participation in denitrogenative reactions, where the expulsion of a dinitrogen molecule drives the formation of new rings. These transformations can be promoted by transition metals or visible light.

Transition metal-catalyzed denitrogenative transannulation reactions have proven to be an effective method for synthesizing various nitrogen-containing heterocycles. For instance, nickel-catalyzed reactions of 1,2,3-benzotriazinones with alkynes lead to the formation of isoquinolones. nih.gov The proposed mechanism involves the insertion of the nickel catalyst into the N-N bond of the benzotriazinone, followed by the loss of dinitrogen to generate an azanickelacycle intermediate. nih.gov Similarly, palladium-catalyzed denitrogenative transannulation with terminal alkynes yields 3-substituted isocoumarin-1-imines. researchgate.net This reaction is noted for its high regioselectivity and tolerance of a wide array of functional groups. researchgate.net

Visible-light-mediated annulation reactions of 1,2,3-benzotriazin-4(3H)-ones represent a more recent advancement. researchgate.net These reactions proceed through a radical anion intermediate, also with the extrusion of a nitrogen molecule, and offer the advantage of mild reaction conditions and unique selectivity compared to metal-catalyzed methods. researchgate.net Such photocatalytic methods have been successfully employed in the synthesis of isoindolinones and isoquinolinones from the reaction of 1,2,3-benzotriazin-4(3H)-ones with activated alkenes. researchgate.netresearchgate.net

The following table summarizes representative denitrogenative annulation and transannulation reactions of benzotriazinone systems.

| Catalyst/Promoter | Reactant | Product | Reference |

| Nickel | Alkyne | Isoquinolone | nih.gov |

| Palladium | Terminal Alkyne | 3-Substituted Isocoumarin-1-imine | researchgate.net |

| Visible Light | Activated Alkene | Isoindolinone/Isoquinolinone | researchgate.netresearchgate.net |

Denitrogenative Cyclopropylation Studies

While the primary focus of denitrogenative reactions of 1,2,3-benzotriazinones has been on annulations, the potential for other transformations exists. The reactivity of these systems, involving the loss of nitrogen, can be harnessed for various synthetic applications, including cyclopropanation. researchgate.net However, specific studies focusing solely on the denitrogenative cyclopropylation of this compound are not extensively detailed in the provided search results. The general reactivity patterns suggest that under appropriate catalytic conditions, the intermediate formed after nitrogen extrusion could potentially react with alkenes to form cyclopropane (B1198618) derivatives.

Ring Opening and Rearrangement Pathways of the Benzotriazinone Moiety

The benzotriazinone ring is susceptible to ring-opening and rearrangement reactions, often leading to the formation of other heterocyclic structures. The specific pathway can be influenced by the reaction conditions and the nature of the substituents. For example, the thermolysis of 1,2,3-benzotriazin-4(3H)-one can lead to quinazolino[3,2-c] researchgate.netrsc.orgnih.govbenzotriazin-8-one. rsc.org

An efficient method for the synthesis of 2-fluorobenzamides has been established from 1,2,3-benzotriazinones using tetrafluoroboric acid under mild thermal conditions. researchgate.net This transformation involves a ring-opening process. Furthermore, an oxidative rearrangement of 3-aminoindazoles has been reported to yield benzotriazin-4(3H)-ones. nih.gov

Functional Group Tolerance and Substrate Scope in Transformation Reactions

The utility of synthetic methods involving this compound is significantly enhanced by their compatibility with a variety of functional groups.

In palladium-catalyzed denitrogenative transannulation reactions with terminal alkynes, a wide range of functional groups are tolerated. researchgate.net Similarly, visible-light-induced denitrogenative phosphorylation of benzotriazoles exhibits good tolerance for diverse functional groups, producing substituted aryl phosphonates in good to excellent yields. researchgate.net

A study on the photocatalytic synthesis of 3-substituted isoindolinones from 1,2,3-benzotriazin-4(3H)-ones highlighted wide functional group tolerance for N-substitution on the benzotriazinone ring. nih.gov The reaction is compatible with activated terminal alkenes as well as cyclic α,β-unsaturated esters and ketones. nih.gov However, it was noted that phenyl-substituted benzotriazinones generally provide better results than their alkyl-substituted counterparts, which is attributed to the aryl group's ability to support the formation of the metal complex. researchgate.net

Thermolytic and Photolytic Decomposition Pathways and Products

The decomposition of 1,2,3-benzotriazin-4-ones can be induced by heat (thermolysis) or light (photolysis), leading to a variety of products.

Thermal decomposition of 3-arylideneamino- and 3-imidoyl-1,2,3-benzotriazin-4-ones in solution yields 2-arylquinazolin-4-ones and 1,2-diaryl-1,4-dihydroquinazolin-4-ones, respectively. rsc.org In some cases, phenanthridones are also formed as minor products. rsc.org The thermolysis of the parent 1,2,3-benzotriazin-4(3H)-one results in the formation of quinazolino[3,2-c] researchgate.netrsc.orgnih.govbenzotriazin-8-one. rsc.org

Photolysis of 3-arylideneamino-derivatives in methanol (B129727) provides a route to aldehyde o-(methoxycarbonyl)phenylhydrazones. rsc.org The photolytic decomposition of UV-photoinitiators, a related class of compounds, often involves cleavage at the carbon alpha to the carbonyl group, forming a benzoyl radical which can then be quenched or recombine to form various products. mdpi.com

The following table outlines some of the observed products from the thermolysis and photolysis of substituted benzotriazinones.

| Method | Substituent on Benzotriazinone | Major Product(s) | Reference |

| Thermolysis | 3-Arylideneamino | 2-Arylquinazolin-4-one | rsc.org |

| Thermolysis | 3-Imidoyl | 1,2-Diaryl-1,4-dihydroquinazolin-4-one | rsc.org |

| Thermolysis | Unsubstituted (3H) | Quinazolino[3,2-c] researchgate.netrsc.orgnih.govbenzotriazin-8-one | rsc.org |

| Photolysis | 3-Arylideneamino | Aldehyde o-(methoxycarbonyl)phenylhydrazone | rsc.org |

Divergent Reactivity Patterns of this compound Systems

The reactivity of 1,2,3-benzotriazin-4(3H)-ones can be directed towards different products by changing the reaction conditions, a concept known as divergent reactivity.

A notable example is the reaction of 1,2,3-benzotriazin-4(3H)-ones with alkenes. Under nickel catalysis, the reaction yields C3-substituted 3,4-dihydroisoquinolin-1(2H)-ones. nih.gov In contrast, when the reaction is performed under photocatalytic conditions, a denitrogenation followed by a nitrogen-mediated hydrogen atom shift leads exclusively to the formation of 3-substituted isoindolinones. nih.gov This switch in regioselectivity highlights the ability to control the reaction outcome by choosing the appropriate catalyst system. nih.gov

Computational and Theoretical Investigations of 8 Chloro 8h 1,2,3 Benzotriazin 4 One

Density Functional Theory (DFT) Studies for Mechanistic Insights

Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for investigating molecular geometries, electronic properties, and reaction pathways. mdpi.com By calculating the electron density of a system, DFT can accurately predict the energies of different molecular states, including transition states, which is fundamental to understanding reaction mechanisms.

The 1,2,3-benzotriazin-4(3H)-one ring system is known for its participation in denitrogenative annulation reactions, where it loses a molecule of N₂ to form new cyclic structures. researchgate.netresearchgate.net These transformations are of significant interest as they provide atom-economical routes to complex heterocyclic products. researchgate.net Computational studies, specifically DFT calculations, have been instrumental in understanding the mechanisms of these reactions. researchgate.netacs.org

For instance, research has shown that the reactivity of 1,2,3-benzotriazin-4(3H)-ones is divergent and depends on the catalytic conditions. acs.org

Palladium-Catalysis: In the presence of a palladium catalyst, these compounds undergo denitrogenative transannulation with terminal alkynes. The reaction is believed to proceed through a five-membered palladacycle intermediate before extruding molecular nitrogen. researchgate.net

Photocatalysis: Under visible-light irradiation, a different pathway is observed. A regioselective, denitrogenative alkene insertion leads to the formation of 3-substituted isoindolinones. acs.org Mechanistic studies, combining experiments with DFT calculations, suggest this process involves a photocatalytic denitrogenation followed by a unique nitrogen-mediated hydrogen atom shift to achieve the final product. acs.org

These computational models help to rationalize the observed product selectivity and guide the development of new synthetic methods. While these studies were performed on the general benzotriazinone scaffold, the principles are directly applicable to the 8-chloro derivative, where the chloro group would be expected to modulate the electronic landscape and influence reaction barriers and pathways.

The electronic character of a molecule is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. mdpi.com

Theoretical calculations on the parent 1,2,3-benzotriazin-4(3H)-one have been performed using methods like the B3LYP hybrid functional to understand its structure and energy. nih.govacs.org Such studies are foundational for predicting the properties of its derivatives. General principles derived from DFT studies on various heterocyclic compounds illustrate the importance of these electronic parameters:

HOMO-LUMO Energy Gap (ΔE): A small energy gap indicates that a molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability.

Chemical Hardness (η) and Softness (S): Chemical hardness is a measure of a molecule's resistance to change in its electron distribution. It is directly related to the HOMO-LUMO gap (η ≈ ΔE / 2). "Soft" molecules have a small energy gap and are more reactive, while "hard" molecules have a large gap and are less reactive.

Electronegativity (χ) and Chemical Potential (μ): These parameters relate to a molecule's ability to attract electrons. Higher electronegativity and more negative chemical potential generally correlate with a greater ability to act as an electrophile.

Table 1: Key DFT-Derived Parameters and Their Significance

| Parameter | Definition | Chemical Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Higher energy corresponds to a better electron donor. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Lower energy corresponds to a better electron acceptor. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity and lower stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of the electron cloud. Hard molecules are less reactive. |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness. Soft molecules are more reactive. |

By analyzing the electronic structure and modeling reaction pathways, DFT can predict how a molecule like 8-chloro-8H-1,2,3-benzotriazin-4-one will behave in a chemical reaction. The presence of the chlorine atom on the benzene (B151609) ring is anticipated to influence the regioselectivity of its reactions.

Computational studies on the parent scaffold have demonstrated that reaction outcomes can be selectively controlled. For example, switching from nickel catalysis to photocatalysis in reactions with alkenes leads to a complete divergence in product formation, yielding 3,4-dihydroisoquinolin-1(2H)-ones in the former case and 3-substituted isoindolinones in the latter. researchgate.netacs.org This highlights the sensitivity of the benzotriazinone core to reaction conditions.

For the 8-chloro derivative, DFT calculations could precisely map the electron distribution and predict the most likely sites for nucleophilic or electrophilic attack. This information is invaluable for designing new synthetic transformations and anticipating the formation of specific isomers, thereby guiding experimental efforts toward desired outcomes.

Molecular Modeling and Docking Studies to Probe Interactions

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand how potential drug candidates interact with biological targets like enzymes or receptors.

While specific docking studies for this compound are not detailed in the available literature, numerous studies on structurally related benzotriazinone derivatives demonstrate the utility of this approach. These compounds have been docked against various enzymes to explore their potential as inhibitors.

For example, N3-substituted benzotriazinone derivatives have been computationally evaluated against several key protein targets:

E. coli Fab-H receptor and Vitamin D receptor: Docking studies were used to screen synthesized benzotriazinone derivatives for potential antibacterial and anticancer activities, respectively. nih.gov

c-Met kinase: This enzyme is a target in cancer therapy. Docking of N3-substituted benzotriazinones helped to rationalize their observed antitumor activity against liver, colorectal, and breast cancer cell lines. researchgate.net

α-Glucosidase: To investigate treatments for diabetes, novel benzotriazinone sulfonamides were docked into the active site of α-glucosidase to understand their structure-activity relationship as potent inhibitors. researchgate.net

VEGFR2 kinase: Benzothiazinone derivatives, structurally similar to benzotriazinones, were docked against the VEGFR2 kinase receptor to probe their potential as anticancer agents. nih.gov

These studies typically involve obtaining the crystal structure of the target protein from a database (e.g., the Protein Data Bank) and then using software to place the ligand (the benzotriazinone derivative) into the active site in various conformations, scoring each pose to identify the most favorable binding mode. nih.gov

The primary output of a molecular docking simulation is the prediction of the binding mode, which includes the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions.

In studies of benzotriazinone derivatives, docking has revealed key binding interactions:

Hydrogen Bonding: In simulations with c-Met kinase, the derivatives were shown to form various hydrogen bonds with key amino acid residues in the active site. researchgate.net Similarly, docking against α-glucosidase showed crucial hydrogen bonding and other interactions that explained the inhibitory potency of the compounds. researchgate.net

Hydrophobic and Pi-Pi Interactions: The aromatic rings of the benzotriazinone scaffold are capable of engaging in hydrophobic and π-stacking interactions with aromatic amino acid residues like tyrosine and tryptophan within the binding pocket of a receptor. nih.gov

The specific position and nature of substituents on the benzotriazinone ring are critical in determining these interactions. For this compound, the chlorine atom could participate in halogen bonding or alter the electronic character of the aromatic system, thereby influencing its binding affinity and specificity for a given target.

Table 2: Examples of Molecular Docking Studies on Benzotriazinone and Related Scaffolds

| Compound Class | Biological Target | Key Findings from Docking | Reference |

|---|---|---|---|

| N3-Substituted 1,2,3-Benzotriazin-4-ones | c-Met Kinase | Recognition of the active site and formation of various bonding interactions with key amino acid residues. | researchgate.net |

| 1,2,3-Benzotriazin-4(3H)-one Sulfonamides | α-Glucosidase | Identification of potent inhibitors and analysis of their structure-activity relationship through interactions in the active site. | researchgate.net |

| N3-Substituted 1,2,3-Benzotriazin-4-ones | E. coli Fab-H Receptor | Prediction of strong binding affinity, guiding the selection of compounds for biological testing. | nih.gov |

Semi-Empirical Molecular Orbital Calculations for Property Prediction

Semi-empirical molecular orbital methods, which balance computational cost and accuracy, are valuable tools for predicting the electronic properties of molecules like this compound. While specific semi-empirical studies on this particular isomer are not extensively documented in publicly available literature, the principles of these calculations can be applied to understand its characteristics.

These methods utilize approximations derived from experimental data to simplify the complex equations of quantum mechanics, enabling the rapid calculation of properties such as orbital energies, charge distributions, and molecular electrostatic potentials. For substituted benzotriazinones, computational studies, often employing Density Functional Theory (DFT) which shares some principles with advanced semi-empirical methods, have revealed important electronic features. mdpi.comnih.gov

Key predicted properties for substituted benzotriazinone derivatives, which would be analogous for the 8-chloro variant, include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap generally corresponds to higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of these calculations. They illustrate the electron density distribution around the molecule, identifying regions susceptible to electrophilic or nucleophilic attack. mdpi.commdpi.com For the benzotriazinone scaffold, the carbonyl oxygen and the nitrogen atoms of the triazine ring are typically regions of negative potential, indicating they are likely sites for electrophilic interaction.

Table 1: Representative Calculated Electronic Properties of Substituted Benzotriazinone Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Unsubstituted Benzotriazinone | -6.8 | -1.5 | 5.3 |

| Nitro-substituted Benzotriazinone | -7.5 | -2.8 | 4.7 |

| Amino-substituted Benzotriazinone | -6.2 | -1.1 | 5.1 |

This table presents illustrative data based on typical values found in computational studies of substituted benzotriazinones to demonstrate the concepts of HOMO, LUMO, and energy gap calculations. Specific values for this compound would require dedicated calculations.

Conformational Analysis and Stability Studies of the Benzotriazinone Scaffold

The conformational analysis of the benzotriazinone scaffold is essential for understanding its three-dimensional structure and stability. The core of this compound is a bicyclic system composed of a benzene ring fused to a triazinone ring. This fused ring system imparts significant rigidity to the molecule.

The benzotriazinone scaffold is generally planar due to the aromaticity of the benzene ring and the delocalized pi-electron system extending into the heterocyclic ring. Theoretical studies on related heterocyclic systems confirm that the lowest energy conformation is typically planar. mdpi.com

Computational methods can be employed to calculate the rotational barriers around single bonds for any side chains attached to the core structure, although in the case of the parent this compound, there are no such freely rotating groups. For derivatives with substituents at the N3 position, conformational analysis becomes more complex, involving the exploration of different spatial arrangements of the substituent relative to the benzotriazinone ring. acs.org These studies are crucial for understanding how the molecule might interact with biological targets, such as enzymes. mdpi.comnih.gov

The stability of different tautomeric forms is also a key aspect of conformational analysis. For the parent 1,2,3-benzotriazin-4-one, tautomerism involving the proton on the nitrogen atom is possible. Computational studies on related triazole systems have been used to determine the relative stabilities of different tautomers.

Structure Activity Relationship Sar and Derivative Research of 8 Chloro 8h 1,2,3 Benzotriazin 4 One Analogues

Rational Design and Synthesis of N-Substituted and Ring-Substituted Derivatives

The synthesis of derivatives of the benzotriazinone core is central to exploring its chemical space. Modifications typically focus on substitution at the N3 position or on the benzene (B151609) ring to modulate the molecule's properties.

Substitution at the N3 position of the benzotriazinone ring is a common strategy to create a diverse library of analogues. The synthesis often involves the reaction of the parent benzotriazinone with various alkylating or arylating agents. For instance, a general and effective method is the chemoselective N-alkylation using alkyl halides in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF. nih.gov This approach has been successfully used to synthesize a range of N-substituted acetamide (B32628) and propanamide derivatives from the benzotriazinone core. nih.gov

The nature of the N-substituent significantly impacts the reactivity of the entire molecule. This influence stems from two primary factors: electronic effects and steric effects. libretexts.org

Electronic Effects : The substituent can either donate or withdraw electron density from the heterocyclic system. An electron-donating group (EDG), such as an alkyl group, increases the electron density of the benzotriazinone ring system. libretexts.orglibretexts.org This enhanced nucleophilicity can accelerate reactions with electrophiles. libretexts.org Conversely, an electron-withdrawing group (EWG), like a phenyl group substituted with nitro or cyano functionalities, would decrease the electron density of the ring, potentially slowing down such reactions. libretexts.orgnih.gov

Reactivity of N-Substituted Side Chains : The reactivity is also evident in the side chain itself. For example, N-alkylated esters, such as methyl-2-(4-oxobenzotriazin-3(4H)-yl)acetate, serve as versatile intermediates. The ester group can be readily hydrolyzed and then coupled with amines to form a wide array of amide derivatives, demonstrating the utility of the initial N-alkylation in building more complex molecules. nih.gov

The position and type of halogen on the benzene ring are critical determinants of a molecule's physicochemical properties. While direct comparative studies between 6-chloro and 8-chloro-8H-1,2,3-benzotriazin-4-one are not extensively detailed in the available literature, the fundamental principles of organic chemistry allow for a clear understanding of their differential influence.

The influence of a halogen substituent is primarily twofold:

Inductive Effect : Halogens are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect), which decreases electron density in the sigma bonds of the ring. libretexts.org This effect is distance-dependent, meaning the 8-chloro substituent would have a more pronounced inductive effect on the N1-C8a bond compared to a 6-chloro substituent.

Resonance Effect : Halogens also possess lone pairs of electrons that can be donated to the aromatic pi-system (+R effect). This effect increases electron density, particularly at the ortho and para positions relative to the halogen. libretexts.org

The net result is a complex interplay of these opposing effects. For chlorine, the inductive effect generally outweighs the resonance effect, making it a deactivating group in electrophilic aromatic substitution. libretexts.org However, the position alters the electronic landscape. An 8-chloro substituent, being ortho to the N1 atom, would strongly influence the adjacent triazine ring. In contrast, a 6-chloro substituent is para to the N1 atom and meta to the C4a carbon, leading to a different distribution of electronic effects throughout the molecule.

Furthermore, halogen substitution significantly modulates intermolecular interactions. The substitution of hydrogens with halogens like chlorine can create a region of positive electrostatic potential on the halogen atom, known as a σ-hole. researchgate.net The strength and size of this σ-hole are sensitive to the surrounding chemical environment, including the presence of other substituents on the ring. researchgate.net This property is crucial for forming halogen bonds, a type of noncovalent interaction important in crystal engineering and ligand-protein binding. researchgate.net The specific location of the chlorine (position 6 vs. 8) would alter the electrostatic potential across the molecule, thus influencing its crystal packing and interactions with biological targets.

The synthesis of carboxamide and sulfonamide derivatives represents a key strategy for modifying the properties of the benzotriazinone scaffold. These functional groups can introduce new hydrogen bonding capabilities and alter the lipophilicity and electronic nature of the parent molecule.

Carboxamides : A variety of N-substituted benzotriazinone carboxamides have been synthesized. A typical route involves the initial N-alkylation of the benzotriazinone with an ester-containing alkyl halide, followed by hydrolysis of the ester to a carboxylic acid, and subsequent amide coupling with various amines. nih.gov This modular approach allows for the introduction of a wide range of substituents, including isopropyl, butyl, cyclohexyl, and benzyl (B1604629) groups, leading to compounds like N-Isopropyl-2-(4-oxobenzo[d] libretexts.orgnih.govnih.govtriazin-3(4H)-yl)acetamide and N-Cyclohexyl-3-(4-oxobenzo[d] libretexts.orgnih.govnih.govtriazin-3(4H)-yl)propanamide. nih.gov

Sulfonamides : Novel 1,2,3-benzotriazin-4(3H)-one sulfonamides have also been synthesized and evaluated for their biological activity. researchgate.net In one study, these compounds were investigated as potential α-glucosidase inhibitors. The research discovered several potent inhibitors, with the substitution pattern on the sulfonamide moiety playing a critical role in the observed activity. researchgate.net

The data below summarizes the inhibitory activity of synthesized benzotriazinone sulfonamides against α-glucosidase.

As shown in the table, compound 5c , featuring a dimethyl substituent, was found to be a more potent inhibitor of α-glucosidase than the standard drug acarbose. researchgate.net

Correlative Studies between Specific Structural Modifications and Observed Chemical/Biological Interactions

Structure-activity relationship (SAR) studies are essential for understanding how specific changes to a molecule's structure affect its interactions with biological targets. For benzotriazine and related heterocyclic systems, several key principles have been established.

Role of N-Substituents : In many heterocyclic scaffolds, substitutions at nitrogen atoms greatly influence biological activity. nih.gov For some kinase inhibitors, smaller alkyl or cycloalkane groups are preferred, suggesting that steric bulk can be detrimental to activity. nih.gov

Electronic Effects of Substituents : The electronic nature of substituents on aryl rings is a recurring theme in SAR. In studies on YC-1 analogues, derivatives with electron-withdrawing groups (e.g., trifluoromethyl, cyano) on a phenyl ring showed higher inhibitory activity compared to those with electron-donating groups (e.g., methoxy, methyl). nih.gov This indicates that modulating the electronic profile of a specific part of the molecule can directly tune its biological efficacy.

Influence of the Heterocyclic Core : The core scaffold itself is critical. For instance, studies on 1,4-benzothiazine derivatives showed that replacing the sulfur atom with oxygen (to form a 1,4-benzoxazine) decreased apoptotic activity, while replacing the imidazole (B134444) side chain with a benzimidazole (B57391) did not cause a significant change. nih.gov This highlights the specific role of the core's heteroatoms in biological interactions.

Physicochemical Properties : For a series of 1,2,4-benzotriazine (B1219565) di-N-oxides, a positive correlation was found between their electron affinity (measured as polarographic half-wave reduction potential, E1/2) and their cytotoxicity under hypoxic conditions. nih.gov This demonstrates a direct link between a fundamental electronic property and a specific biological outcome.

The table below summarizes general SAR principles derived from benzotriazine and related heterocyclic systems.

These correlative studies guide the rational design of new analogues by providing a framework for predicting the impact of specific structural changes.

Impact of Substituent Electronic and Steric Effects on Reaction Efficiency and Intermolecular Interactions

The efficiency of chemical reactions and the nature of intermolecular forces are governed by the steric and electronic properties of the substituents on the this compound scaffold.

Electronic Effects : Substituents fundamentally alter the electron density distribution within the molecule, which in turn dictates its reactivity. libretexts.org

Activating and Deactivating Groups : Groups that donate electron density to the aromatic ring (e.g., alkyls, -OH) are termed "activating groups." They increase the ring's nucleophilicity and accelerate the rate of electrophilic aromatic substitution. libretexts.org Conversely, groups that withdraw electron density (e.g., -NO2, halogens) are "deactivating groups" and slow these reactions down. libretexts.orgnih.gov The chlorine atom at position 8 makes the benzene ring electron-deficient, influencing its susceptibility to further substitution.

HOMO-LUMO Gap : Substituents also modulate the energies of the frontier molecular orbitals (HOMO and LUMO). Electron-withdrawing groups like -NO2 can lower both the HOMO and LUMO energy levels, often reducing the HOMO-LUMO gap. nih.gov A smaller energy gap can be advantageous for charge transport and certain optoelectronic properties. nih.gov

Steric Effects : The physical size of substituents can impede the approach of reagents to a potential reaction site, an effect known as steric hindrance. libretexts.orgyoutube.com

Reaction Efficiency : In substitution reactions on the aromatic ring, a bulky substituent can favor substitution at positions further away. For example, in many aromatic systems, substitution at the para position is often preferred over the ortho position if the existing substituent is large, simply because the ortho positions are sterically crowded. youtube.com

Intermolecular Interactions : Steric factors also influence how molecules pack in a solid state or fit into a receptor's binding pocket. The 8-chloro substituent itself imposes steric constraints on the conformation of any group attached to the adjacent N1 or C7 positions.

The interplay of these effects is crucial. For instance, the introduction of fluorine atoms onto a halobenzene ring has a dramatic effect on the strength of halogen bonds. The high electronegativity of fluorine pulls electron density away, increasing the positive character of the σ-hole on a nearby halogen (like the chlorine at position 8), which can lead to significantly stronger halogen bonding interactions. researchgate.net This tunability of noncovalent interactions is a powerful tool in rational drug design and materials science.

Applications of 8 Chloro 8h 1,2,3 Benzotriazin 4 One As a Research Scaffold and Building Block

Precursor for the Synthesis of Novel Heterocyclic Systems

The 8-chloro-8H-1,2,3-benzotriazin-4-one scaffold is a powerful precursor for synthesizing a variety of novel heterocyclic systems. Its value lies in its ability to serve as a stable source of in situ-generated aryl diazonium intermediates, which are highly reactive species pivotal for forming new carbon-carbon and carbon-heteroatom bonds. Through metal-catalyzed, photocatalytic, or thermal reactions, the triazinone ring can be opened with the extrusion of molecular nitrogen, a thermodynamically favorable process. This denitrogenative annulation or cross-coupling allows for the construction of intricate molecular frameworks that are often challenging to synthesize through other methods.

Formation of Ortho-Substituted Benzamides and Salicylamides

One of the most effective applications of the 1,2,3-benzotriazin-4-one core, including its 8-chloro derivative, is in the synthesis of ortho-substituted benzamides. These reactions typically proceed through a denitrogenative cross-coupling mechanism. Under acidic or metal-catalyzed conditions, the triazinone ring opens to form a transient benzene (B151609) diazonium intermediate. This highly electrophilic species can then be intercepted by a suitable nucleophile, leading to the formation of a new bond at the ortho position of the benzamide (B126) backbone with the release of nitrogen gas.

A notable application of this methodology is the synthesis of salicylamides, which are ortho-hydroxylated benzamides. Research has demonstrated a metal-free approach where 1,2,3-benzotriazin-4(3H)-ones react with organosulfonic acids. rsc.orgnih.gov This reaction generates ortho-sulfonylated benzamides (salicylanilide sulfonates) in good to high yields. rsc.orgnih.gov These resulting sulfonates can then be readily converted into the corresponding salicylamides, providing an efficient and scalable route to these valuable compounds. rsc.orgnih.govresearchgate.net

Table 1: Synthesis of Ortho-Substituted Benzamides via Denitrogenative Sulfonylation

| Entry | Benzotriazinone Substrate | Sulfonic Acid | Product (Salicylanilide Sulfonate) | Yield | Reference |

| 1 | N-Phenyl-1,2,3-benzotriazin-4(3H)-one | p-Toluenesulfonic acid | 2-(Phenylcarbamoyl)phenyl 4-methylbenzenesulfonate | 92% | rsc.orgnih.gov |

| 2 | N-(4-Methoxyphenyl)-1,2,3-benzotriazin-4(3H)-one | p-Toluenesulfonic acid | 2-((4-Methoxyphenyl)carbamoyl)phenyl 4-methylbenzenesulfonate | 90% | rsc.orgnih.gov |

| 3 | N-Phenyl-1,2,3-benzotriazin-4(3H)-one | Methanesulfonic acid | 2-(Phenylcarbamoyl)phenyl methanesulfonate | 85% | rsc.orgnih.gov |

| 4 | N-Naphthyl-1,2,3-benzotriazin-4(3H)-one | p-Toluenesulfonic acid | 2-(Naphthalen-1-ylcarbamoyl)phenyl 4-methylbenzenesulfonate | 89% | rsc.orgnih.gov |

Construction of Isoquinolones and Isoindolinones

The this compound scaffold is an effective building block for constructing isoquinolone and isoindolinone skeletons, which are core structures in many natural products and biologically active molecules. Efficient synthetic methods have been developed that leverage the denitrogenative reactivity of the benzotriazinone core.

Visible-light-mediated reactions have emerged as a powerful, sustainable approach. rsc.org In these methods, 1,2,3-benzotriazin-4(3H)-ones react with activated alkenes (like acrylates, vinyl ketones, and vinyl sulfones) to yield 3-substituted isoindolinones. rsc.orgacs.org Similarly, reaction with terminal alkynes under visible light irradiation produces 3-substituted isoquinolinones. rsc.orgacs.org A key advantage of this approach is that it often proceeds without the need for an external metal or photocatalyst, operating instead through the formation of an electron donor-acceptor (EDA) complex between the reactants. rsc.org The utility of this reaction has been highlighted by the successful gram-scale synthesis of isoquinolinone and isoindolinone products, as well as an analog of the anxiolytic drug pazinaclone. rsc.org

Table 2: Visible-Light-Mediated Synthesis of Isoindolinones and Isoquinolinones

| Entry | Benzotriazinone Substrate | Coupling Partner | Product Type | Product | Yield | Reference |

| 1 | N-Methyl-1,2,3-benzotriazin-4(3H)-one | Phenylacetylene | Isoquinolinone | 2-Methyl-3-phenylisoquinolin-1(2H)-one | 84% | rsc.org |

| 2 | N-Methyl-1,2,3-benzotriazin-4(3H)-one | 1-Ethynyl-4-fluorobenzene | Isoquinolinone | 3-(4-Fluorophenyl)-2-methylisoquinolin-1(2H)-one | 76% | rsc.org |

| 3 | N-Methyl-1,2,3-benzotriazin-4(3H)-one | Methyl acrylate | Isoindolinone | Methyl 2-(2-methyl-1-oxoisoindolin-3-yl)acetate | 78% | rsc.org |

| 4 | N-Benzyl-1,2,3-benzotriazin-4(3H)-one | Acrylonitrile | Isoindolinone | 2-Benzyl-1-oxoisoindoline-3-carbonitrile | 81% | rsc.org |

Generation of Benzodiazepinones and Other Fused Heterocycles

Beyond simple annulations, the this compound scaffold serves as a key starting material for more complex, fused heterocyclic systems, including medicinally relevant benzodiazepinones. These transformations often involve thermal reactions where the benzotriazinone acts as a synthon for an o-aminobenzoyl group.

One established method involves the thermal condensation of 1,2,3-benzotriazin-4(3H)-one with α-amino acids to produce 3H-1,4-benzodiazepin-(1H,4H)-2,5-diones. nih.gov This reaction provides a direct route to the seven-membered diazepine (B8756704) ring system. In a different transformation, simple thermolysis of 1,2,3-benzotriazin-4(3H)-one in the absence of other reactants leads to a dimerisation product, the tetracyclic quinazolino[3,2-c] rsc.orgnih.govacs.orgbenzotriazin-8-one. rsc.org This demonstrates the potential of the scaffold to construct elaborate polycyclic frameworks. Furthermore, the synthesis of highly complex fused systems, such as 3-heteroaryl-8-chloropyrazolo[5,1-c] rsc.orgnih.govresearchgate.netbenzotriazine 5-oxides, highlights the importance of the chloro-substituted benzotriazinone core in accessing novel chemical space. acs.org

Table 3: Synthesis of Fused Heterocycles from 1,2,3-Benzotriazin-4(3H)-one

| Entry | Reaction Type | Reactant(s) | Product | Reference |

| 1 | Thermal Condensation | α-Amino Acids | 3H-1,4-Benzodiazepin-(1H,4H)-2,5-diones | nih.gov |

| 2 | Thermolysis | 1,2,3-Benzotriazin-4(3H)-one only | Quinazolino[3,2-c] rsc.orgnih.govacs.orgbenzotriazin-8-one | rsc.org |

Integration into DNA-Encoded Chemical Libraries (DELs) for Chemical Biology Research

DNA-Encoded Library (DEL) technology has become a transformative platform for modern drug discovery, enabling the synthesis and screening of billions of compounds simultaneously. nih.gov The benzotriazinone scaffold is highly relevant to this field due to its unique chemical reactivity, which is compatible with the aqueous, mild conditions required for on-DNA synthesis.

The key to this integration is the in situ generation of aryl diazonium intermediates. nih.govrsc.orgrsc.org Research has shown that DNA-conjugated arylamines can be converted to aryl diazonium species using DNA-compatible reagents like tert-butyl nitrite (B80452) (tBuONO). nih.gov These reactive intermediates can then undergo a variety of DNA-compatible cross-coupling reactions (e.g., Suzuki, Heck) to form diverse libraries. nih.govrsc.org Crucially, these on-DNA aryl diazonium intermediates can also be used to form the 1,2,3-benzotriazin-4(3H)-one core itself through an N-N bond-forming cyclization. researchgate.netresearchgate.net This allows the benzotriazinone scaffold, with its potential for further diversification through denitrogenative reactions, to be incorporated directly into DELs. This strategy provides a powerful tool for discovering novel ligands and inhibitors for a wide range of biological targets. researchgate.net

Role in the Development of Chemical Probes and Research Reagents

The 1,2,3-benzotriazin-4-one nucleus is the foundational structure for a class of indispensable reagents used in chemical biology and peptide chemistry. nih.gov While this compound itself is a precursor, its hydroxylated and phosphate (B84403) derivatives are widely employed as "coupling" or "activating" agents for the formation of amide bonds, most notably in the synthesis of peptides.

Two prominent examples derived from this scaffold are:

3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt): This reagent is used to suppress side reactions and minimize the loss of stereochemical integrity (racemization) during peptide synthesis. nih.gov

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): This is a highly efficient coupling reagent that promotes the formation of peptide bonds with low racemization, even with sterically hindered amino acids.

These reagents are critical tools for the assembly of synthetic peptides, which are themselves used as chemical probes to study protein-protein interactions, enzyme activity, and other biological processes. The ability to introduce substituents like the chloro group at the 8-position allows for the fine-tuning of the reactivity and solubility of these reagents, making them adaptable for various synthetic challenges.

Exploration in Materials Science as a Synthetic Auxiliary for Specialized Polymers

The benzotriazinone scaffold and its related benzotriazole (B28993) derivatives have found applications in materials science, particularly due to their unique electronic and photophysical properties. gsconlinepress.comresearchgate.netacs.org While not typically used as a direct monomer for polymerization, the scaffold serves as a key component in the synthesis of functional molecules that can be incorporated into materials.

Applications in this area include:

Dyes and Imaging Materials: The conjugated heterocyclic system of benzotriazinones makes them suitable as chromophores. They have been investigated for use as dyes and in the formulation of recording and imaging materials. acs.org

UV Stabilizers: Closely related benzotriazole derivatives are widely used as UV stabilizers in plastics and other polymers. gsconlinepress.com These additives function by absorbing harmful ultraviolet radiation and dissipating the energy as heat, thereby preventing the photodegradation and extending the lifespan of the polymer material.

Functional Polymer Additives: The ability to synthesize complex ortho-substituted benzamides from benzotriazinones allows for the creation of molecules with specific properties (e.g., flame retardancy, altered refractive index) that can be blended with or covalently attached to polymer backbones, creating specialized materials.

The 8-chloro substituent can further modify the electronic properties and stability of these molecules, potentially enhancing their performance in material science applications.

Future Research Directions and Unexplored Avenues for 8 Chloro 8h 1,2,3 Benzotriazin 4 One

Development of Enantioselective and Diastereoselective Synthetic Routes

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern medicinal and materials chemistry. Currently, the synthesis of the 1,2,3-benzotriazin-4-one core, including the 8-chloro derivative, predominantly relies on classical methods like the diazotization of corresponding 2-aminobenzamides. nih.govnih.govacs.org These methods are effective for producing the racemic scaffold but are inherently non-stereoselective. A significant and impactful area of future research lies in the development of novel synthetic routes capable of generating 8-chloro-8H-1,2,3-benzotriazin-4-one and its derivatives with high levels of stereocontrol.

Future investigations should prioritize two main approaches:

Asymmetric Catalysis: Drawing inspiration from successful asymmetric syntheses of other nitrogen-containing heterocycles, researchers could explore the use of chiral catalysts. chemistryviews.org This could involve designing precursors to the 8-chlorobenzotriazinone ring that can undergo cyclization under the influence of a chiral transition-metal complex (e.g., based on copper or rhodium) or a chiral organocatalyst. nih.govyoutube.com For instance, a proline-catalyzed intramolecular cyclization of a suitably designed precursor could be a viable path. youtube.com

Chiral Pool Synthesis: While less versatile, the use of starting materials from the chiral pool, such as amino acids, could be employed to introduce stereocenters into derivatives. Research has shown that racemic phenylalanine can be incorporated into the benzotriazinone structure, indicating the feasibility of this approach. nih.gov A future goal would be to develop methods where the chirality is established on the heterocyclic core itself or at a key substituent position in a controlled diastereoselective manner.

The successful development of such routes would provide access to novel, enantiopure building blocks, significantly broadening the scope of their application in fields where specific stereochemistry is critical for function.

Investigation of Advanced Catalytic Systems for Challenging Transformations

The 1,2,3-benzotriazin-4-one scaffold is renowned for its ability to serve as a versatile precursor in metal-catalyzed denitrogenative transformations, yielding a variety of other important heterocyclic structures. nih.gov The presence of the 8-chloro substituent introduces an electronic perturbation that could modulate the reactivity of the scaffold in known catalytic cycles and enable entirely new transformations.

Future research should focus on a systematic exploration of advanced catalytic systems to functionalize the this compound core. Key areas for investigation include:

Rhodium and Nickel Catalysis: Building on established rhodium-catalyzed C-H activation and nickel-catalyzed denitrogenative annulations, studies should examine the effect of the 8-chloro group. nih.govresearchgate.netresearchgate.net This substituent could influence the regioselectivity of C-H functionalization or the efficiency of alkyne and allene (B1206475) insertions. New chiral ligands could be paired with these metals to attempt asymmetric transformations of the scaffold.

Palladium and Copper Catalysis: While less explored for this specific scaffold, palladium and copper catalysts are powerful tools in cross-coupling chemistry. Research into Pd-catalyzed denitrogenative coupling with isocyanides or Cu-catalyzed asymmetric reductive cyclizations could open new synthetic pathways. dntb.gov.uaresearchgate.net

Photocatalysis: Visible-light-promoted reactions offer a green and mild alternative to traditional metal catalysis. The successful application of photocatalysis for the denitrogenative ortho-selenylation of benzotriazinones suggests that similar strategies could be developed for the 8-chloro analogue to achieve other unique cross-couplings under mild conditions. rsc.org

A summary of promising catalytic approaches for future exploration is presented in Table 1.

| Catalyst Type | Potential Transformation | Rationale / Precedent |

| Rhodium(III) | Directed C-H Alkenylation/Alkylation | Precedent exists for using the triazinone as a directing group; the 8-chloro substituent may alter electronic properties and selectivity. researchgate.net |

| Nickel(0)/Chiral Ligand | Enantioselective Denitrogenative Annulation | Ni-catalyzed annulation with alkynes/allenes is known; addition of chiral ligands is a logical next step for asymmetric synthesis. nih.gov |

| Palladium(0) | Denitrogenative Cross-Coupling | Pd-catalysis is versatile; exploration of coupling with novel partners (e.g., boronic acids, organozincs) is warranted. dntb.gov.ua |

| Photocatalyst (e.g., Eosin (B541160) Y) | Visible-Light-Mediated C-X Bond Formation | Mild, green conditions; precedent with ortho-selenylation suggests potential for other heteroatom introductions (e.g., phosphorylation, trifluoromethylation). rsc.org |

| Copper(I)/Chiral Ligand | Asymmetric C-N or C-C Bond Formation | Copper catalysis is well-suited for asymmetric transformations and could provide novel reactivity patterns. nih.gov |

This table outlines potential future research directions based on existing knowledge of benzotriazinone chemistry.

Deeper Computational Exploration of Complex Reaction Pathways and Reaction Dynamics

To accelerate the development of the synthetic methodologies described above, a robust understanding of the underlying reaction mechanisms is essential. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens through which to study complex reaction pathways, transition states, and the influence of substituents. nih.gov

Future research should integrate computational studies to:

Elucidate Reaction Mechanisms: Model the pathways of key transformations, such as metal-catalyzed denitrogenation or photocatalytic activation. This can help identify rate-determining steps and key intermediates. DFT has already been applied to understand the heterocyclization mechanisms for related benzotriazines and the stability of aryl cation intermediates relevant to denitrogenation. acs.orgnih.gov

Predict Substituent Effects: Specifically model how the 8-chloro group influences the electronic structure, stability of intermediates, and energy barriers of transition states compared to the unsubstituted parent compound. This predictive capability can guide substrate design and the selection of optimal reaction conditions.

Guide Catalyst Design: In asymmetric catalysis, computational modeling can be used to understand the origin of enantioselectivity by analyzing the interactions between the substrate, catalyst, and reagents in the stereodetermining transition state. researchgate.net This insight is invaluable for the rational design of more efficient and selective catalysts.

Explore Reaction Dynamics: Beyond static transition state theory, molecular dynamics simulations can provide a more complete picture of the reaction, revealing how the system evolves over time and whether non-statistical dynamic effects play a role in product distribution. nih.gov

Expansion of the Benzotriazinone Scaffold's Utility in Interdisciplinary Research Fields

The true value of developing novel synthetic methods for this compound lies in its potential application in diverse scientific fields. The benzotriazinone core is present in molecules with a wide array of biological activities, and the scaffold is a valuable building block for various functional materials. nih.govacs.orgacs.org

Key interdisciplinary avenues to explore include:

Medicinal Chemistry and Agrochemicals: The benzotriazinone scaffold is associated with anticancer, anesthetic, and nematicidal properties. nih.govnih.govacs.org The 8-chloro derivative should be used as a platform for generating libraries of new compounds for high-throughput screening. The chlorine atom can serve as a metabolic blocking position or a point for further functionalization, potentially leading to compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles.

Materials Science: Halogenated aromatic compounds are of great interest in organic electronics. Fluorinated benzotriazoles, for example, have been used to enhance the performance of organic solar cells. lookchem.com The 8-chloro-benzotriazinone scaffold could serve as a precursor for novel organic semiconductors, emitters for OLEDs, or functional dyes. Its specific electronic properties and potential for undergoing further chemical modification make it an attractive candidate for materials discovery.

The strategic exploration of these research avenues will undoubtedly establish this compound as a valuable and versatile tool in the chemist's arsenal, paving the way for innovations in synthesis, medicine, and materials science.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 8-chloro-8H-1,2,3-benzotriazin-4-one with high purity, and how can intermediates be validated?

- Methodological Answer : Begin with cyclization of substituted benzotriazine precursors under controlled chlorination conditions (e.g., using POCl₃). Monitor reaction progress via thin-layer chromatography (TLC) and confirm intermediate structures using nuclear magnetic resonance (¹H/¹³C NMR). Final purification can be achieved via recrystallization in aprotic solvents (e.g., DMF/ethanol mixtures). Validate purity using high-performance liquid chromatography (HPLC) with UV detection at λ = 254 nm .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine ¹H/¹³C NMR to confirm molecular structure and substituent positions. Use X-ray crystallography (as in ) for definitive stereochemical analysis. Infrared (IR) spectroscopy can validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹). For quantitative analysis, employ mass spectrometry (ESI-MS) to confirm molecular weight .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy at timed intervals. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under varying conditions. Identify degradation products using LC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to control regioselectivity in nucleophilic substitutions involving this compound?

- Methodological Answer : Employ a factorial design (e.g., 2³ matrix) to test variables like solvent polarity, temperature, and nucleophile concentration. Analyze outcomes via multivariate regression to identify dominant factors. For mechanistic insights, use density functional theory (DFT) to model transition states and predict regiochemical outcomes .

Q. What computational approaches are effective in predicting the reactivity of this compound in catalytic systems?

- Methodological Answer : Use molecular docking simulations to assess binding affinities in enzyme-catalyzed reactions. Pair with ab initio calculations (e.g., Hartree-Fock or MP2) to evaluate electronic properties (e.g., HOMO-LUMO gaps). Validate predictions experimentally using kinetic isotope effects (KIEs) or isotopic labeling .

Q. How should researchers resolve contradictions between experimental data and theoretical predictions for this compound?

- Methodological Answer : Apply a triangulation approach: (1) Re-examine experimental protocols for systematic errors (e.g., calibration drift); (2) Refine computational models using empirical data (e.g., adjusting basis sets in DFT); (3) Cross-validate with alternative techniques (e.g., comparing XRD and NMR data). Document discrepancies in error margins .

Q. What reactor design considerations are critical for scaling up synthesis of this compound?

- Methodological Answer : Use continuous-flow reactors to enhance heat/mass transfer and minimize side reactions. Optimize residence time distribution (RTD) via computational fluid dynamics (CFD) simulations. Monitor scalability using dimensionless numbers (e.g., Reynolds, Damköhler) to maintain reaction kinetics .

Q. How can analytical methods for quantifying this compound in complex matrices be validated?

- Methodological Answer : Follow ICH Q2(R1) guidelines: Assess linearity (R² > 0.995), precision (%RSD < 2%), accuracy (spiked recovery 95–105%), and limit of detection (LOD < 0.1 µg/mL). Cross-validate with orthogonal methods (e.g., GC-MS vs. HPLC) to rule out matrix interference .

Methodological Notes

- Data Analysis : For contradictory results, apply Bayesian statistics to weigh evidence from multiple experiments .

- Experimental Design : Use fractional factorial designs to reduce the number of trials while retaining statistical power .

- Ethics & Reporting : Adhere to ACS or RSC guidelines for structural data reporting (e.g., deposition in Cambridge Structural Database) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.